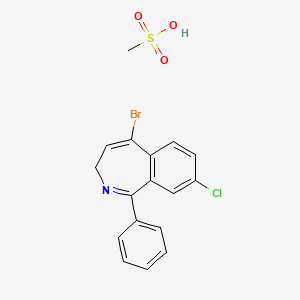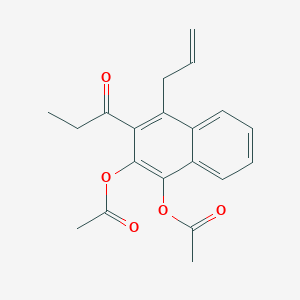![molecular formula C18H22O3 B14401347 [1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol CAS No. 86137-30-6](/img/structure/B14401347.png)
[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol: is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of methoxy groups at the 1 and 4 positions, a pent-1-en-1-yl group at the 3 position, and a methanol group at the 2 position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol typically involves multiple steps, including the formation of the naphthalene core, introduction of the methoxy groups, and the addition of the pent-1-en-1-yl and methanol groups. Common synthetic routes may include:
Formation of the Naphthalene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.
Addition of Pent-1-en-1-yl Group: This can be done through alkylation reactions using pent-1-ene and a strong base.
Addition of Methanol Group: This step may involve hydroxylation reactions using methanol and an oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the double bond in the pent-1-en-1-yl group, converting it to a single bond.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthaldehydes or naphthoic acids.
Reduction: Formation of saturated naphthalenes.
Substitution: Formation of halogenated naphthalenes.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving naphthalene derivatives.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of [1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methanol groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pent-1-en-1-yl group can undergo conformational changes, affecting the overall activity of the compound.
類似化合物との比較
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
- (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol
- MDMB-4en-PINACA
Comparison:
- Structural Differences: While similar compounds may have methoxy and alkyl groups, the specific positions and types of these groups can vary, leading to differences in chemical reactivity and biological activity.
- Uniqueness: [1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol is unique due to its specific substitution pattern on the naphthalene ring, which can result in distinct chemical and biological properties.
特性
CAS番号 |
86137-30-6 |
|---|---|
分子式 |
C18H22O3 |
分子量 |
286.4 g/mol |
IUPAC名 |
(1,4-dimethoxy-3-pent-1-enylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C18H22O3/c1-4-5-6-9-15-16(12-19)18(21-3)14-11-8-7-10-13(14)17(15)20-2/h6-11,19H,4-5,12H2,1-3H3 |
InChIキー |
WSYOOYXVMLEUKD-UHFFFAOYSA-N |
正規SMILES |
CCCC=CC1=C(C2=CC=CC=C2C(=C1CO)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)
![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)

![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)
![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)

![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)

![1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride](/img/structure/B14401344.png)
